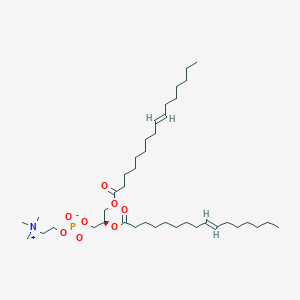

1,2-di-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine

描述

1,2-di-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine is a phospholipid molecule that plays a crucial role in biological membranes. It is composed of a glycerol backbone, two hexadecenoyl fatty acid chains, and a phosphocholine head group. This compound is significant in various biological processes, including membrane fluidity and signaling pathways.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-di-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine typically involves the esterification of glycerol with hexadecenoyl fatty acids, followed by the attachment of the phosphocholine group. The process can be summarized in the following steps:

Esterification: Glycerol is esterified with hexadecenoyl fatty acids in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Phosphorylation: The resulting diacylglycerol is then phosphorylated using phosphocholine chloride in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature.

Industrial Production Methods

Industrial production of this compound involves large-scale esterification and phosphorylation processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the production process.

化学反应分析

Types of Reactions

1,2-di-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Oxidation: The double bonds in the hexadecenoyl chains can be oxidized to form epoxides or hydroxylated derivatives.

Hydrolysis: The ester bonds can be hydrolyzed by lipases or chemical hydrolysis to release free fatty acids and glycerophosphocholine.

Substitution: The phosphocholine group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Hydrolysis: Acidic or basic conditions, as well as enzymatic catalysis, are employed for hydrolysis reactions.

Substitution: Nucleophiles such as amines or thiols are used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Epoxides, hydroxylated fatty acids.

Hydrolysis: Free fatty acids, glycerophosphocholine.

Substitution: Phosphocholine derivatives with various functional groups.

科学研究应用

1,2-di-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine has numerous applications in scientific research:

Chemistry: Used as a model compound for studying lipid behavior and interactions in membranes.

Biology: Investigated for its role in cell signaling, membrane dynamics, and lipid metabolism.

Medicine: Explored for its potential in drug delivery systems, particularly in liposomal formulations.

Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.

作用机制

The mechanism of action of 1,2-di-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine involves its integration into biological membranes, where it influences membrane fluidity and permeability. It interacts with membrane proteins and other lipids, modulating signaling pathways and cellular responses. The phosphocholine head group plays a key role in binding to specific receptors and enzymes, facilitating various biochemical processes.

相似化合物的比较

Similar Compounds

1,2-di-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine: Similar structure but with cis double bonds in the fatty acid chains.

1,2-dipalmitoyl-sn-glycero-3-phosphocholine: Contains saturated palmitic acid chains instead of unsaturated hexadecenoyl chains.

1,2-dioleoyl-sn-glycero-3-phosphocholine: Contains oleic acid chains with cis double bonds.

Uniqueness

1,2-di-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine is unique due to the presence of trans double bonds in the hexadecenoyl chains, which confer distinct physical and chemical properties compared to its cis counterparts. This trans configuration affects the packing and fluidity of lipid bilayers, influencing membrane-associated processes.

生物活性

1,2-di-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine (referred to as PC 16:1/16:1) is a phospholipid belonging to the class of glycerophosphocholines. This compound has garnered interest due to its potential biological activities, particularly in the context of cellular membrane dynamics, signaling pathways, and therapeutic applications.

- Molecular Formula: C₄₀H₇₆NO₈P

- Molecular Weight: 761.08 g/mol

- Structure: The compound features two 9E-hexadecenoyl chains attached to a glycerol backbone with a phosphate group linked to choline.

Membrane Dynamics

Phosphatidylcholine (PC) is a crucial component of cell membranes, influencing fluidity and permeability. The presence of unsaturated fatty acid chains, such as those found in PC 16:1/16:1, enhances membrane fluidity, which is essential for various cellular processes including:

- Membrane Fusion: PC facilitates membrane fusion events critical in processes like exocytosis and endocytosis.

- Signal Transduction: The fluid nature of membranes allows for effective receptor-ligand interactions and subsequent signal transduction pathways.

Anti-inflammatory Properties

Recent studies have indicated that phosphatidylcholines can exhibit anti-inflammatory effects. For instance, PC 16:1/16:1 has been implicated in modulating immune responses by:

- Reducing the secretion of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation.

- Enhancing the viability and function of immune cells such as macrophages and lymphocytes under inflammatory conditions .

Study on Cytotoxicity and Cell Viability

A study investigated the effects of various phosphatidylcholines, including PC 16:1/16:1, on different cancer cell lines. The findings revealed:

- Cell Lines Tested: MDA-MB 231 (breast cancer), T47D (breast cancer), and others.

- Results: No significant cytotoxic effects were observed at concentrations up to 132 µM. However, at lower concentrations, PC 16:1/16:1 improved cell viability in certain cell lines, suggesting a potential role in promoting cell survival under stress conditions .

Lipidomics Studies

Lipidomic analyses have shown that PC species like PC 16:1/16:1 are involved in cellular signaling pathways that regulate inflammation and apoptosis. For example:

- Mechanism of Action: The compound may influence the activation of Toll-like receptors (TLRs), which play a pivotal role in innate immunity .

- Impact on ROS Production: Exposure to PC 16:1/16:1 can modulate reactive oxygen species (ROS) levels in cells, impacting oxidative stress responses .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

[(2R)-2,3-bis[[(E)-hexadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H76NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h16-19,38H,6-15,20-37H2,1-5H3/b18-16+,19-17+/t38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWHCUUIQMGELX-SGZUMCNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H76NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

730.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。